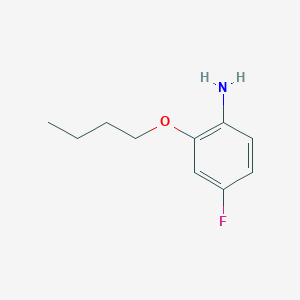

2-Butoxy-4-fluoroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-butoxy-4-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO/c1-2-3-6-13-10-7-8(11)4-5-9(10)12/h4-5,7H,2-3,6,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRBGPFHVWLPCEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Butoxy 4 Fluoroaniline and Analogous Structures

Regioselective Synthesis of Fluoroanilines

The regioselective synthesis of fluoroanilines is a cornerstone for accessing a wide array of valuable chemical entities. The interplay between the electron-withdrawing nature of fluorine and the electron-donating or directing capacity of an amino group (or its precursors) dictates the synthetic strategy.

Strategies for ortho-Alkoxylation Adjacent to the Amino Group

Introducing an alkoxy group at the position ortho to an amino group on a fluorinated benzene (B151609) ring is a significant synthetic challenge that can be addressed through several methodologies. The synthesis of 2-Butoxy-4-fluoroaniline can be envisioned via a multi-step sequence, often beginning with a precursor where the amino group is present as a nitro group, which acts as a powerful activating group.

One of the most effective strategies is through Nucleophilic Aromatic Substitution (SNAr) . This pathway typically starts with a substrate such as 2,4-difluoronitrobenzene. The nitro group strongly activates the ortho and para positions towards nucleophilic attack. masterorganicchemistry.comlibretexts.org The fluorine atom at the C-2 position is particularly susceptible to displacement due to the powerful electron-withdrawing influence (-I and -M effects) of the adjacent nitro group, which stabilizes the negatively charged Meisenheimer complex intermediate. stackexchange.comyoutube.com Reaction with sodium butoxide in a suitable solvent would lead to the regioselective formation of 2-butoxy-4-fluoronitrobenzene. The final step is the reduction of the nitro group to an amine, which can be accomplished using various standard reducing agents, such as iron powder in acetic acid or catalytic hydrogenation with palladium on carbon (Pd/C), to yield the target this compound. google.comresearchgate.net

Another powerful technique is Directed ortho-Metalation (DoM) . This method involves the use of a directing metalation group (DMG) to achieve high regioselectivity. wikipedia.orgorganic-chemistry.org In this approach, a starting material like 4-fluoroaniline (B128567) would first have its amino group protected (e.g., as an amide or carbamate), transforming it into an effective DMG. This group chelates with an organolithium reagent, such as n-butyllithium or sec-butyllithium, directing the deprotonation exclusively to the adjacent ortho position (C-2). wikipedia.orgharvard.edu The resulting aryllithium intermediate can then be quenched with an electrophilic oxygen source to install the butoxy group.

Modern methods involving transition metal-catalyzed C-H activation also provide a route for ortho-alkoxylation. Palladium-catalyzed reactions, for instance, can utilize transient directing groups to functionalize the C-H bond ortho to an aldehyde or amine. researchgate.net

Introduction of Fluorine Atoms onto Aromatic Rings

The incorporation of fluorine into aromatic systems is a fundamental transformation in organofluorine chemistry. Several indirect methods are commonly employed, as direct fluorination with F₂ is often too reactive and lacks selectivity.

A classic and reliable method is the Balz-Schiemann reaction , which involves the thermal decomposition of an aromatic diazonium tetrafluoroborate (B81430) salt. This process starts with the diazotization of a suitable aniline (B41778) precursor to form a diazonium salt, which is then converted to the target fluoroaromatic compound.

Alternatively, the Halex reaction (halogen exchange) is widely used, particularly in industrial settings. This method involves the nucleophilic substitution of a chlorine atom with fluoride (B91410), typically using a source like potassium fluoride (KF). The reaction requires the presence of strong electron-withdrawing groups (such as a nitro group) to activate the aromatic ring for the substitution to occur. google.com For example, 2,4-dichloronitrobenzene (B57281) can be converted to 2,4-difluoronitrobenzene, which can then serve as a precursor for further functionalization. google.com

A common overarching strategy for producing fluoroanilines involves the nitration of a fluorinated aromatic hydrocarbon followed by reduction . For instance, fluorobenzene (B45895) can be nitrated to give a mixture of nitrofluorobenzene isomers, from which the desired isomer can be separated and subsequently reduced to the corresponding fluoroaniline (B8554772). google.com

Amination Reactions in the Formation of Butoxy-Fluoroaniline Derivatives

An alternative synthetic disconnection involves the formation of the C-N bond as a final key step. This approach requires a precursor such as a 1-halo-2-butoxy-4-fluorobenzene, which is then converted to the aniline.

Palladium-Catalyzed Cross-Coupling for C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds and is widely used for the synthesis of N-aryl amines from aryl halides or triflates. wikipedia.org This palladium-catalyzed cross-coupling reaction can effectively couple an aryl halide (e.g., 1-bromo-2-butoxy-4-fluorobenzene) with an ammonia (B1221849) equivalent, such as lithium bis(trimethylsilyl)amide or aqueous ammonia, to furnish the primary arylamine. libretexts.orgunits.it The reaction's success hinges on the choice of a palladium precursor and a suitable phosphine (B1218219) ligand, which facilitates the catalytic cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination.

| Component | Examples | Function |

|---|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of catalytic Pd(0) |

| Ligand | Josiphos, XPhos, RuPhos | Stabilizes Pd, facilitates catalytic cycle |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine nucleophile |

| Ammonia Source | Aqueous NH₃, Benzophenone Imine | Provides the -NH₂ group |

| Solvent | Toluene (B28343), Dioxane, THF | Reaction medium |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) can also be employed to form the aniline moiety directly. This reaction requires a substrate with a good leaving group (like F or Cl) and strong electron-withdrawing substituents positioned ortho or para to it. masterorganicchemistry.comlibretexts.org For a butoxy-fluorobenzene derivative to undergo amination via SNAr, a leaving group at the C-1 position would need to be activated by the fluorine at C-4. The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the ring, making it susceptible to attack by a nucleophile like ammonia or an amide anion. masterorganicchemistry.com The reaction proceeds through an addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate (a Meisenheimer complex). youtube.com

Solvent Effects in Amination Reactions

The choice of solvent plays a critical role in amination reactions, significantly influencing reaction rates, selectivity, and even the operative mechanism. Current time information in Bangalore, IN. In palladium-catalyzed couplings like the Buchwald-Hartwig reaction, solvent polarity is a key factor. Nonpolar, aprotic solvents such as toluene and 1,4-dioxane (B91453) are classic choices. However, the low solubility of inorganic bases in these solvents can be a limitation. More polar solvents may be used to create a homogeneous system, but this can also promote side reactions. For example, in some systems, polar aprotic solvents like NMP and DMAC were found to encourage an unwanted debromination side reaction.

In reductive amination processes, the solvent can determine the preferred reaction pathway. Protic solvents like methanol (B129727) are often identified as optimal because they can facilitate the formation of imine and Schiff base intermediates, which are key to the reaction, while also supporting high hydrogenation activity. In contrast, water can disfavor the formation of these intermediates, leading to higher selectivity for alcohol byproducts. Aprotic solvents, both polar (like THF) and nonpolar (like toluene), can also be used, but the reaction pathway and efficiency are heavily dependent on the specific solvent-catalyst interactions.

| Solvent Type | Examples | General Effects on Amination |

|---|---|---|

| Aprotic Nonpolar | Toluene, Xylene | Standard for Buchwald-Hartwig; may have base solubility issues. |

| Aprotic Polar | Dioxane, THF, DMF | Can improve solubility but may promote side reactions or inhibit catalyst in some cases. |

| Protic Polar | Methanol, Ethanol (B145695) | Often optimal for reductive aminations; facilitates imine formation. Current time information in Bangalore, IN. |

| Water | Water | Can inhibit some amination pathways by disfavoring intermediate formation. Current time information in Bangalore, IN. |

Multicomponent Reaction Approaches Incorporating this compound Fragments

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. thieme-connect.comgoogle.com Fluoroaniline derivatives, including structures analogous to this compound, serve as critical amine components in several prominent MCRs.

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. google.comrsc.org In this reaction, this compound would serve as the amine component. The initial step involves the condensation of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine. nih.gov This imine is then protonated by the carboxylic acid component and attacked by the nucleophilic isocyanide, ultimately leading to a highly substituted peptide-like scaffold after an irreversible Mumm rearrangement. nih.gov The use of fluoroaniline derivatives has been documented in Ugi reactions to create complex heterocyclic systems. For example, a one-pot Ugi/cyclization sequence using o-fluoroanilines has been employed to synthesize novel heterocyclic structures. thieme-connect.com Similarly, 2-fluoroaniline (B146934) derivatives have been used in Ugi/deprotection/cyclization strategies to produce fused benzimidazole (B57391)–quinoxalinones. rsc.org

The Passerini three-component reaction (P-3CR) is another isocyanide-based MCR that combines a carbonyl compound, a carboxylic acid, and an isocyanide to yield α-acyloxy carboxamides. google.comorganicreactions.org While the classic Passerini reaction does not involve a separate amine component, variations and subsequent transformations can incorporate aniline-derived structures.

The Povarov reaction is a three-component reaction for the synthesis of tetrahydroquinolines, typically involving an aniline, an aldehyde, and an electron-rich alkene. scribd.com Cerium(IV) ammonium (B1175870) nitrate (B79036) has been shown to catalyze the Povarov reaction between anilines, aromatic aldehydes, and vinyl ethers to produce cis-4-alkoxy-2-aryl-1,2,3,4-tetrahydroquinoline derivatives with high diastereoselectivity. scribd.com The use of 4-fluoroaniline in this reaction has been documented, suggesting that this compound could be a viable substrate for creating substituted, fluorinated quinoline (B57606) cores. scribd.com

Another relevant MCR is the Doebner reaction , which synthesizes quinoline-4-carboxylic acids from an aniline, pyruvic acid, and an aldehyde. nih.gov This reaction has been applied to the synthesis of the immunosuppressant Brequinar, using 4-fluoroaniline as the amine component. nih.gov

| Multicomponent Reaction | Reactants | Typical Product | Role of Fluoroaniline | Reference |

|---|---|---|---|---|

| Ugi-4CR | Amine, Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Aminoacyl Amide | Amine Component | google.comrsc.org |

| Povarov Reaction | Aniline, Aldehyde, Alkene (e.g., Vinyl Ether) | Tetrahydroquinoline | Aniline Component | scribd.com |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acid | Aniline Component | nih.gov |

| Groebke–Blackburn–Bienaymé (GBB) Reaction | Aldehyde, Amine-heterocycle, Isocyanide | Fused Imidazopyridine | Amine-heterocycle Precursor | beilstein-journals.org |

Green Chemistry Principles in the Synthesis of Fluoroanilines

The synthesis of fluoroanilines is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. nih.gov These principles are being applied to classical synthetic routes, such as the reduction of fluoronitroarenes and nucleophilic aromatic substitution (SNAr).

A primary target for green innovation is the reduction of fluoronitrobenzene precursors. Traditional methods often use catalytic hydrogenation with palladium or platinum catalysts. chemicalbook.com While effective, green alternatives focus on using more sustainable catalysts and reaction media. An efficient cascade synthesis of pyrroles from nitroarenes has been developed using a homogeneous iron catalyst, an earth-abundant and less toxic metal. nih.gov This process uses formic acid as a green reductant for the initial transfer hydrogenation of the nitro group. nih.gov

The use of alternative solvents is a key tenet of green chemistry. Ionic liquids (ILs) have been shown to be effective media for fluorination reactions. researchgate.netresearchgate.net For instance, the Balz-Schiemann reaction, a method for preparing fluoro-aromatics via diazotization of aromatic amines, demonstrates improved yields, simpler workup, and recyclability of the solvent when performed in ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate. researchgate.netresearchgate.net Polyethylene glycol (PEG-400) has also been reported as an efficient and greener medium for nucleophilic aromatic substitution (SNAr) reactions involving amines. nih.gov

Solvent-free, or neat, reaction conditions represent an ideal green chemistry approach by eliminating solvent waste entirely. A solvent-free protocol for the synthesis of 2-(arylamino) nicotinic acid derivatives, which involves a nucleophilic substitution reaction, has been developed using boric acid as an inexpensive and environmentally benign catalyst. d-nb.info Such solvent-free methods offer benefits like high yields, simple workup, and pollution prevention. d-nb.info

| Reaction Type | Traditional Method | Green Chemistry Approach | Key Advantage of Green Method | Reference |

|---|---|---|---|---|

| Nitro Group Reduction | Catalytic hydrogenation with Pd/C or Pt/C in organic solvents (e.g., Toluene). | Homogeneous iron catalyst with formic acid as reductant. | Uses earth-abundant metal; avoids precious metal catalysts. | nih.gov |

| Fluorination (e.g., Balz-Schiemann) | Thermal decomposition in organic solvents. | Reaction in ionic liquids (e.g., [BMIM][BF4]). | Higher yields, lower temperature, recyclable solvent. | researchgate.netresearchgate.net |

| Nucleophilic Aromatic Substitution (SNAr) | Reaction in polar aprotic solvents (e.g., DMSO, DMF). | Solvent-free reaction with boric acid catalyst; or using PEG-400 as solvent. | Eliminates hazardous solvents, simplifies workup. | nih.govd-nb.info |

| Multi-step Synthesis | Stepwise synthesis with isolation of intermediates. | One-pot synthesis in an ionic liquid. | Improved efficiency, reduced waste and solvent use. | eurekaselect.com |

Chemical Reactivity and Mechanistic Studies of 2 Butoxy 4 Fluoroaniline

Reactivity at the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, enabling a variety of reactions common to anilines.

The amine group of 2-Butoxy-4-fluoroaniline readily undergoes acylation, a reaction that involves the introduction of an acyl group (R-C=O). This is typically achieved using reagents like acid chlorides or anhydrides. For instance, the acylation of the related compound 4-fluoroaniline (B128567) with acetic anhydride (B1165640) proceeds efficiently to form the corresponding acetanilide. google.com This reaction is generally exothermic and can be controlled by managing the addition rate of the acylating agent. google.com

Alkylation of the amine, or the introduction of an alkyl group, can also occur. However, the alkylation of haloaniline derivatives can be challenging. The electron-withdrawing nature of a halogen substituent on the aromatic ring can decrease the nucleophilicity of the amine, making the reaction proceed more slowly than in unsubstituted anilines. google.com Furthermore, controlling the degree of alkylation to prevent the formation of di- and tri-substituted products can require careful selection of reaction conditions. Friedel-Crafts alkylation on the aniline (B41778) ring itself is often problematic as the amine group can coordinate with the Lewis acid catalyst, deactivating the ring. google.com

Arylation, the attachment of an aryl group to the nitrogen atom, is typically accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. While specific studies on this compound are limited, research on similar fluorinated anilines demonstrates that palladium and copper catalysts are effective for forming C-N bonds with various aryl halides. mdpi.com The steric hindrance from the ortho-butoxy group may influence the reaction rate and efficiency.

Table 1: Representative Acylation Reaction of a Substituted Aniline

| Reactant | Reagent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-Fluoroaniline | Acetic Anhydride | 4-Fluoroacetanilide | 105-110°C, 1.5 hours | High | google.com |

As a primary amine, this compound is expected to react with aldehydes and ketones in a condensation reaction to form imines, commonly known as Schiff bases. mediresonline.orgnih.gov This reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group). jocpr.com The reaction is often catalyzed by a small amount of acid and is typically reversible. The stability of the resulting Schiff base is enhanced when the carbonyl compound is an aromatic aldehyde. jocpr.com For example, the reaction between 4-(4-fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde and various anilines has been shown to produce stable Schiff bases. nih.gov

Acylation, Alkylation, and Arylation Reactions

Electrophilic and Nucleophilic Reactions on the Aromatic Ring

The substituents on the benzene (B151609) ring profoundly influence its susceptibility to attack by electrophiles and nucleophiles.

Electrophilic Aromatic Substitution (SEAr)

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on the ring, is generally difficult for electron-rich aromatic systems. byjus.comlibretexts.org For SNAr to occur via the common addition-elimination mechanism, the ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group, to stabilize the intermediate Meisenheimer complex. libretexts.org In this compound, the ring is electron-rich, and the only potential leaving group is the fluorine atom. The absence of strong electron-withdrawing groups like nitro groups means that displacing the fluoride (B91410) ion via this mechanism would require very harsh reaction conditions. byjus.comlibretexts.org However, alternative pathways, such as a concerted SNAr mechanism, have been proposed for certain substrates, avoiding the formation of a high-energy Meisenheimer intermediate. nih.gov

Influence of Butoxy and Fluoro Substituents on Aromatic Reactivity

The regiochemical outcome of electrophilic substitution on the this compound ring is determined by the cumulative directing effects of the three substituents.

Amino Group (-NH₂): This is a powerful activating group and a strong ortho-, para-director due to its ability to donate its lone pair of electrons into the ring via resonance.

Butoxy Group (-OC₄H₉): As an alkoxy group, it is also activating and ortho-, para-directing for the same reason. Its activating strength is less than the amino group but still significant.

The hierarchy of activation is generally -NH₂ > -OR > -F. Therefore, the positions most favorable for electrophilic attack are those activated by the strongest groups. The potential sites for substitution are C3, C5, and C6.

C5: This position is para to the butoxy group and ortho to the amino group, making it highly activated electronically.

C3: This position is ortho to both the butoxy and fluoro groups. It is sterically hindered.

C6: This position is ortho to the amino group.

Considering both electronic and steric factors, the C5 position is the most probable site for electrophilic attack.

Table 2: Electronic Effects of Substituents on the Aromatic Ring

| Substituent | Inductive Effect | Resonance Effect | Net Effect on Ring | Directing Influence |

|---|---|---|---|---|

| -NH₂ (Amino) | Weakly withdrawing | Strongly donating | Strongly Activating | Ortho, Para |

| -OC₄H₉ (Butoxy) | Withdrawing | Strongly donating | Activating | Ortho, Para |

| -F (Fluoro) | Strongly withdrawing | Weakly donating | Deactivating | Ortho, Para |

Investigation of Reaction Pathways and Transition States through Computational Methods

While experimental data on the specific reaction mechanisms of this compound is scarce, computational chemistry offers a powerful tool for predicting its reactivity. Methods like Density Functional Theory (DFT) can be employed to model reaction pathways and analyze transition states. nih.gov

For example, DFT calculations have been used to investigate the mechanism of nucleophilic aromatic substitution reactions, revealing whether a reaction proceeds through a stepwise pathway (forming a Meisenheimer intermediate) or a concerted mechanism. nih.gov Such studies can calculate the energy barriers (activation energies) for different potential pathways, allowing researchers to predict the most likely mechanism. The calculations can model the geometry of transition states (TS), providing insight into the structural changes that occur during the reaction. nih.gov For this compound, computational models could be used to:

Calculate the electron density at each carbon on the aromatic ring to predict the most likely sites for electrophilic attack.

Model the transition states for various SEAr reactions to understand the regioselectivity.

Investigate the feasibility of different SNAr pathways for the substitution of the fluorine atom under various conditions.

Elucidate the mechanism of more complex transformations, such as Co(III)-catalyzed C-H amidation, for which DFT has been used to study related substrates. shu.ac.uk

These theoretical investigations provide deep mechanistic insights that complement and guide experimental work, enabling a more complete understanding of the compound's chemical behavior.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of 2-Butoxy-4-fluoroaniline, providing unambiguous evidence for the connectivity of atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the protons of the n-butoxy group. The aromatic region would feature three signals, whose multiplicity and coupling constants are dictated by the substitution pattern. The proton ortho to the butoxy group is expected to be a doublet, split by the neighboring meta proton. The proton ortho to the fluorine atom would likely appear as a doublet of doublets, influenced by both the adjacent proton and the fluorine atom. The proton situated between the butoxy and fluoro substituents would also be a doublet of doublets. The amine protons typically appear as a broad singlet. The butoxy group protons will present as a series of aliphatic signals: a triplet for the terminal methyl group (-CH₃), a multiplet for the adjacent methylene (B1212753) group (-CH₂-), another multiplet for the next methylene group, and a triplet for the methylene group attached to the ether oxygen (-O-CH₂-). rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values based on analogous compounds.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H | 6.6 - 7.0 | m | 3H |

| Amine (-NH₂) | ~3.6 (broad) | s | 2H |

| -O-CH₂ -CH₂-CH₂-CH₃ | ~3.9 - 4.1 | t | 2H |

| -O-CH₂-CH₂ -CH₂-CH₃ | ~1.7 - 1.9 | m | 2H |

| -O-CH₂-CH₂-CH₂ -CH₃ | ~1.4 - 1.6 | m | 2H |

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, ten distinct signals are anticipated: six for the aromatic carbons and four for the butoxy chain carbons. The chemical shifts of the aromatic carbons are significantly influenced by the substituents. The carbon atom bonded to the fluorine (C-4) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF). The carbons ortho (C-3, C-5) and meta (C-2, C-6) to the fluorine will also exhibit smaller two- and three-bond C-F couplings, respectively. nih.gov The carbon attached to the butoxy group (C-2) and the carbon attached to the amine group (C-1) will also have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values based on analogous compounds.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |

|---|---|---|

| C-1 (-NH₂) | ~135 - 140 | Small coupling |

| C-2 (-OC₄H₉) | ~145 - 150 | Small coupling |

| C-3 | ~115 - 120 | Present |

| C-4 (-F) | ~155 - 160 | Large ¹JCF |

| C-5 | ~110 - 115 | Present |

| C-6 | ~118 - 123 | Small coupling |

| -O-C H₂- | ~68 - 70 | - |

| -O-CH₂-C H₂- | ~31 - 33 | - |

| -O-CH₂-CH₂-C H₂- | ~19 - 21 | - |

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. lcms.cz For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom attached to the aromatic ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. In compounds like 4-fluoroaniline (B128567), the fluorine signal appears in a characteristic region for aryl fluorides. spectrabase.com The signal would likely be a multiplet due to coupling with the ortho and meta aromatic protons.

Table 3: Predicted ¹⁹F NMR Data for this compound Predicted values based on analogous compounds.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|

Carbon (13C) NMR for Carbon Framework Analysis

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, confirming the elemental formula C₁₀H₁₄FNO (calculated exact mass: 183.1059). The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 183. The fragmentation pattern would provide further structural proof. Key fragmentation pathways for this molecule would likely include:

Alpha-cleavage at the ether bond, leading to the loss of a butyl radical (•C₄H₉) or butene via McLafferty rearrangement.

Loss of the entire butoxy group (•OC₄H₉).

Fragmentation of the butyl chain, showing sequential loss of CₙH₂ₙ₊₁ fragments.

Cleavage patterns typical for anilines, such as the loss of HCN.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Identity |

|---|---|

| 183 | [M]⁺ (Molecular Ion) |

| 127 | [M - C₄H₈]⁺ (Loss of butene) |

| 111 | [M - C₄H₉O• + H]⁺ (Resulting aminophenol structure) |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of the functional groups within this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to display characteristic absorption bands confirming the presence of the amine, ether, and fluoroaromatic moieties. researchgate.net Key expected absorptions include:

N-H stretching: Two medium-to-sharp bands in the region of 3350-3500 cm⁻¹ for the primary amine (-NH₂).

C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the butoxy group just below 3000 cm⁻¹.

Aromatic C=C stretching: Several bands in the 1500-1620 cm⁻¹ region.

C-O-C stretching: A strong, characteristic band for the aryl-alkyl ether linkage, typically around 1200-1250 cm⁻¹.

C-F stretching: A strong absorption in the 1150-1250 cm⁻¹ region. caymanchem.com

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. rsc.org Strong Raman signals are expected for the aromatic ring breathing modes and the symmetric C-H stretching of the alkyl chain. The C-F stretching vibration would also be Raman active.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or cyclohexane) is expected to show absorption bands arising from π→π* electronic transitions within the substituted benzene (B151609) ring. Based on data for 4-fluoroaniline, which shows absorption maxima around 230-240 nm and 290-300 nm, similar absorption bands are predicted for this compound. nih.gov The presence of the electron-donating butoxy and amino groups on the aromatic ring typically causes a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzene.

Table 5: Predicted UV-Vis Absorption Data for this compound

| Predicted λₘₐₓ (nm) | Associated Electronic Transition |

|---|---|

| ~240 | π→π* |

X-ray Crystallography of this compound and its Derivatives

As of the latest available data, a definitive single-crystal X-ray diffraction analysis for the specific compound This compound has not been reported in publicly accessible crystallographic databases. Consequently, detailed structural parameters such as precise bond lengths, bond angles, and crystal packing information for this exact molecule are not available.

However, to provide structural context, it is informative to examine the crystallographic data of the parent molecule, 4-fluoroaniline . The crystal structure of 4-fluoroaniline has been determined and provides a foundational understanding of the core aniline (B41778) framework from which This compound is derived. The introduction of a butoxy group at the ortho-position would be expected to influence the crystal packing and intermolecular interactions due to its size, flexibility, and potential for hydrogen bonding.

Additionally, while the crystal structure of This compound itself is unavailable, a complex derivative incorporating this moiety has been synthesized and characterized. An iridium(III) complex containing a 2-(2-butoxy-4-fluorophenyl)pyridine ligand has been studied, and its crystal structure was determined. dntb.gov.ua However, the coordination to a metal center and the presence of other large ligands significantly alter the electronic and steric properties, making direct comparisons of the solid-state structure to the free aniline derivative complex.

Crystallographic Data for 4-Fluoroaniline

The crystallographic data for the parent compound, 4-fluoroaniline , offers insight into the fundamental geometry of the fluorinated aniline ring.

| Parameter | Value |

| CCDC Number | 295527 |

| Molecular Formula | C₆H₆FN |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 8.653(2) |

| b (Å) | 5.9250(10) |

| c (Å) | 10.513(2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 538.7(2) |

| Z | 4 |

| Temperature (K) | 150 |

| Data sourced from the Cambridge Crystallographic Data Centre (CCDC). nih.gov |

Theoretical and Computational Chemistry of 2 Butoxy 4 Fluoroaniline

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-butoxy-4-fluoroaniline, DFT calculations, often using the B3LYP functional with various basis sets, are employed to determine its fundamental properties. irjweb.comsemanticscholar.org

The initial step in computational analysis involves optimizing the molecular geometry to find the most stable conformation. This process identifies the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For aromatic compounds like this compound, the planarity of the benzene (B151609) ring and the orientation of the butoxy and amino groups are critical aspects of its conformation. The butoxy group, with its rotatable bonds, can adopt several conformations, and DFT calculations help identify the most energetically favorable one. researchgate.netacs.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key parameter that reflects the molecule's chemical stability and reactivity. irjweb.comossila.com A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com These calculations are fundamental for predicting how this compound will interact with other chemical species. irjweb.comossila.com

Table 1: Calculated Quantum Chemical Parameters

| Parameter | Description | Significance |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability ossila.com |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability ossila.com |

| Energy Gap (ΔE) | Difference between E_LUMO and E_HOMO | Reflects chemical reactivity and stability irjweb.com |

| Ionization Potential (I) | Energy required to remove an electron | Related to E_HOMO ajchem-a.com |

| Electron Affinity (A) | Energy released when an electron is added | Related to E_LUMO ajchem-a.com |

| Electronegativity (χ) | Tendency to attract electrons | (I+A)/2 ajchem-a.com |

| Chemical Hardness (η) | Resistance to change in electron distribution | (I-A)/2 ajchem-a.com |

| Chemical Softness (S) | Reciprocal of chemical hardness | 1/η ajchem-a.com |

| Electrophilicity Index (ω) | Propensity to accept electrons | μ²/2η (where μ is chemical potential) ajchem-a.com |

This table presents theoretical parameters commonly derived from HOMO-LUMO energy calculations.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. atauni.edu.tr It helps to identify the electrophilic and nucleophilic sites, which are regions prone to attack by electron-seeking and nucleus-seeking reagents, respectively. atauni.edu.trresearchgate.net In the MEP map of this compound, negative potential regions (typically colored red or yellow) are located around electronegative atoms like fluorine, oxygen, and nitrogen, indicating these are sites for electrophilic attack. Positive potential regions (colored blue) are generally found around the hydrogen atoms, suggesting these are sites for nucleophilic attack. This analysis is vital for predicting the molecule's interaction with other polar molecules and its role in chemical reactions. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies)

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry allows for the prediction of various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov For this compound, this would involve calculating the magnetic shielding tensors for each nucleus. These predictions are valuable for assigning the peaks in experimental NMR spectra.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated, generating a theoretical Infrared (IR) spectrum. Each calculated frequency corresponds to a specific vibrational mode, such as stretching or bending of bonds. This aids in the interpretation of experimental IR spectra. aip.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the Ultraviolet-Visible (UV-Vis) absorption spectrum. The calculated wavelengths of maximum absorption (λ_max) correspond to the electronic excitations from occupied to unoccupied orbitals, often the HOMO to LUMO transition. physchemres.org

Computational Studies of Reaction Mechanisms and Energetics

Computational methods are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. For this compound, such studies could investigate its synthesis reactions, or its reactivity in various chemical transformations, such as electrophilic substitution on the aromatic ring. shu.ac.ukacs.org These computational insights can help in optimizing reaction conditions and designing new synthetic routes. shu.ac.uk

Exploration of Nonlinear Optical (NLO) Properties of Fluorinated Aniline (B41778) Derivatives

The study of nonlinear optical (NLO) properties in organic molecules has become a significant area of research due to their potential applications in technologies like optical communications and data processing. scielo.org.pe Aniline derivatives, in particular, are of interest because their electronic properties can be fine-tuned through chemical modification. mdpi.com The introduction of fluorine atoms into aniline derivatives can further modulate these properties, making fluorinated anilines a promising class of materials for NLO applications. nih.gov

Theoretical and computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for investigating the NLO properties of these molecules. nih.gov DFT calculations allow for the determination of key parameters such as polarizability (α) and first-order hyperpolarizability (β), which are microscopic measures of the NLO response of a molecule. mdpi.com A higher value of the first hyperpolarizability indicates a greater NLO response. mdpi.com

The NLO response in organic molecules often arises from intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups within the molecule. bohrium.com In the case of fluorinated aniline derivatives, the aniline core can act as an electron donor, while substituents on the aromatic ring can act as electron acceptors. mdpi.com The presence of a fluorine atom, an electron-withdrawing group, can influence the electronic distribution and enhance the NLO properties. acs.org

Computational studies on various aniline derivatives have shown that the nature and position of substituents significantly impact the first hyperpolarizability. For instance, studies on substituted anilines have demonstrated that electron-donating groups tend to increase the β value due to enhanced electron movement. mdpi.com Conversely, having electron-withdrawing groups at both ends of a molecule can decrease the NLO response. mdpi.com

A study on m-fluoroaniline employed DFT methods to investigate its electronic and NLO properties. chemrxiv.org Such computational approaches are crucial for predicting the NLO behavior of new materials before their synthesis, saving time and resources. mdpi.com Research on other fluorinated organic molecules has also shown that fluorination can lead to an increase in the first hyperpolarizability, suggesting a promising strategy for designing efficient NLO materials. nih.gov

To illustrate the effect of substituents on the NLO properties of aniline derivatives, the following table presents computational data for related compounds.

| Compound Name | Method | First Hyperpolarizability (β) (esu) |

| 4-fluoro-3-(trifluoromethyl)aniline | 1.2 x 10⁻³⁰ |

This table is illustrative and based on findings for structurally related compounds. Specific values for this compound would require dedicated computational studies.

The exploration of fluorinated aniline derivatives through computational chemistry continues to be a vibrant field of research. The ability to predict and understand the structure-property relationships governing their NLO response is essential for the development of next-generation optical materials.

Role As a Chemical Intermediate and Building Block in Organic Synthesis

Precursor in the Synthesis of Heterocyclic Compounds

The primary amine functionality of 2-Butoxy-4-fluoroaniline makes it an ideal starting material for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. These structures form the core of many pharmaceuticals and biologically active molecules. The aniline (B41778) moiety can readily undergo cyclization reactions with various electrophilic partners to form fused ring systems.

Prominent examples include the synthesis of quinazolines and benzimidazoles. Quinazoline (B50416) scaffolds, which are present in numerous bioactive compounds, can be constructed from aniline precursors through reactions like the Niementowski quinazoline synthesis or multi-step sequences involving condensation and cyclization. For instance, substituted anilines are known to react with other reagents to form the quinazoline core, which is a critical component in developing inhibitors for targets like the epidermal growth factor receptor (EGFR). ugr.es

Similarly, benzimidazoles, another privileged scaffold in medicinal chemistry, are typically synthesized by the condensation of an ortho-phenylenediamine derivative with a carboxylic acid or its equivalent. While this compound is not a phenylenediamine itself, it can be chemically modified into one or used in alternative synthetic routes where the aniline nitrogen becomes part of the imidazole (B134444) ring fused to the benzene (B151609) core. For example, the reaction of a substituted fluoroaniline (B8554772) with other reagents can lead to the formation of complex benzimidazole (B57391) derivatives used in drug discovery. google.comnih.gov The synthesis of fluorinated benzimidazoles has been accomplished under microwave conditions, highlighting modern efficient methods for creating these heterocycles from aniline precursors. nih.gov

The general strategy for these syntheses involves leveraging the nucleophilicity of the aniline nitrogen to form a new ring. The butoxy and fluoro groups on the this compound backbone are typically carried through the reaction sequence, allowing for the creation of heterocyclic products with tailored physicochemical properties.

Table 1: Representative Synthesis of a Heterocycle from a Fluoroaniline Precursor

| Reaction Type | Aniline Precursor | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzimidazole Synthesis | 3-Chloro-4-fluoroaniline | 1. Acetic Anhydride (B1165640) 2. Nitration (HNO₃/H₂SO₄) 3. Reduction (Fe/NH₄Cl) 4. Cyclization with Aryl Aldehyde | Substituted 5-fluoro-1H-benzo[d]imidazole | 38-52% (Final Step) | nih.gov |

| Quinazoline Synthesis | 2-Bromo-4-fluoroaniline | Phenyl isocyanate, followed by intramolecular aza-Michael reaction | Substituted Hydroquinazoline | 80% | rsc.org |

Utilization in Coupling Reactions for Complex Molecule Assembly

Cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. This compound is a valuable substrate for such transformations, enabling the assembly of complex molecules from simpler fragments. The utility of this compound can be realized either through reactions involving the amine group or by modifying it to introduce a leaving group (like a halide) on the aromatic ring, making it suitable for palladium- or copper-catalyzed couplings.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide or triflate. fishersci.co.ukyonedalabs.comnobelprize.org If this compound were converted to an aryl halide (e.g., 2-butoxy-4-fluoro-1-iodoaniline), it could be readily coupled with a variety of aryl or vinyl boronic acids. This reaction is highly valued for its mild conditions and tolerance of numerous functional groups. fishersci.co.ukresearchgate.net

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. thermofisher.commisuratau.edu.ly This method is powerful for forming substituted alkenes. A halogenated derivative of this compound could serve as the aryl halide component, reacting with various alkenes to append new carbon chains. Research has shown that palladium complexes with fluorinated aniline ligands can be effective catalysts for Heck reactions, indicating the compatibility of this functionality with the catalytic cycle. researchgate.net

Ullmann Coupling: This copper-catalyzed reaction is traditionally used to form C-N, C-O, or C-S bonds. organic-chemistry.org this compound can act as the nucleophile in C-N bond-forming reactions, coupling with aryl halides to produce diarylamines. Alternatively, Ullmann-type reactions are used to synthesize diaryl ethers. unito.it A related transformation, the Ullmann methoxylation, was successfully used to prepare 2-fluoro-4-methoxyaniline (B1334285) from 2-fluoro-4-iodoaniline, demonstrating a practical C-O bond formation on a similar scaffold. orgsyn.org

These coupling strategies allow chemists to strategically link the 2-butoxy-4-fluorophenyl moiety to other molecular fragments, building complexity and accessing novel chemical structures.

Table 2: Example of a Palladium-Catalyzed Coupling Reaction with a Fluoroaniline Derivative

| Coupling Reaction | Substrates | Catalyst System | Solvent/Base | Product Type | Reference |

|---|---|---|---|---|---|

| Heck Coupling | Aryl Chloride and Styrene | trans-[PdCl₂(NH₂ArF)₂] (where ArF is a fluorinated aryl group) | DMF / NaOAc | Stilbene | researchgate.net |

| Suzuki Coupling | 4-Chloroaniline (as part of a chloroarene) and boronic acids | CuI/KF/Fe₃O₄ | DMF | Biaryl | researchgate.net |

Scaffold for the Preparation of Ligands and Functional Materials

The distinct substitution pattern of this compound makes it an attractive scaffold for designing molecules with specific functions, particularly ligands for biological targets and advanced functional materials. The butoxy group can enhance lipophilicity and influence molecular conformation, while the fluorine atom can improve metabolic stability, binding affinity through hydrogen bonding or dipolar interactions, and serve as a sensitive probe for NMR studies. smolecule.com

In medicinal chemistry, this scaffold is particularly relevant for the development of kinase inhibitors and modulators of neurotransmitter receptors. For example, anilinoquinazolines are a well-established class of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors used in cancer therapy. ugr.es The aniline portion of these drugs, which could be derived from a precursor like this compound, is crucial for binding to the ATP pocket of the enzyme.

A direct application of a related structure is found in the development of positive allosteric modulators (PAMs) for the metabotropic glutamate (B1630785) receptor 5 (mGlu5), a target for treating neurological disorders. Research in this area led to the synthesis of a series of tetrahydronaphthyridine and dihydronaphthyridinone ethers, including the compound 2-Butoxy-6-(2,4-difluorophenyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one . acs.org This molecule features a butoxy group on a core heterocyclic structure, demonstrating the utility of such substituents in optimizing ligand properties for complex central nervous system targets.

Furthermore, fluoroaniline derivatives have been used to synthesize novel quinone-based compounds with potential anticancer activity. researchgate.net The incorporation of the fluoroaniline moiety onto a bioactive core like a benzoquinone or naphthoquinone can lead to new derivatives with enhanced potency against cancer cell lines. researchgate.net

Table 3: Examples of Bioactive Molecules Based on Substituted Aniline Scaffolds

| Compound Class | Scaffold Origin | Biological Target/Application | Key Structural Features | Reference |

|---|---|---|---|---|

| Dihydronaphthyridinone Ethers | Aniline/Heterocycle precursors | Positive Allosteric Modulator of mGlu5 | Features a butoxy group on the core heterocycle | acs.org |

| Anilinoquinazolines | Substituted Anilines | EGFR Tyrosine Kinase Inhibitors | Aniline moiety binds in the ATP pocket of the kinase | ugr.es |

| Anilinoquinones | Fluoroanilines | Anticancer agents (Melanoma) | Fluoro-substituted aniline linked to a hydroxybenzoquinone core | researchgate.net |

Intermolecular Interactions and Solvent Effects

Hydrogen Bonding Characteristics of the Butoxy-Fluoroaniline System

Hydrogen bonding is a critical noncovalent interaction for aniline (B41778) derivatives. wiley-vch.de In 2-Butoxy-4-fluoroaniline, both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds are conceivable. The primary hydrogen bond donor is the amino group (-NH₂), while potential acceptors include the fluorine atom, the oxygen of the butoxy group, and the nitrogen of another aniline molecule. ck12.orglibretexts.org

Intramolecular Hydrogen Bonding: The proximity of the amino group to the butoxy group and the fluorine atom allows for potential intramolecular hydrogen bonds.

N-H···F Interaction: A hydrogen bond between the amino proton and the fluorine atom at position 4 is possible. However, covalently bound organic fluorine is generally considered a very weak hydrogen bond acceptor. nih.gov Studies on similar scaffolds, like 4-anilino-5-fluoroquinazolines, show that this interaction can be forced by conformational constraints, leading to observable through-space NMR couplings. nih.gov For this compound, the flexibility of the butoxy group and the less rigid structure make a strong, persistent N-H···F bond less likely, though a weak interaction may still influence the molecule's preferred conformation.

N-H···O Interaction: An intramolecular hydrogen bond could form between one of the amino hydrogens and the oxygen atom of the ortho-butoxy group. This would result in the formation of a six-membered ring, which is a stable conformation, potentially influencing the planarity and electronic properties of the amino group. ck12.org

Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonds are crucial in the condensed phase, affecting properties like boiling point and solubility.

N-H···N Interaction: One molecule's amino group can act as a hydrogen bond donor to the nitrogen atom of a neighboring molecule.

N-H···O Interaction: The amino group can donate a hydrogen bond to the butoxy oxygen of an adjacent molecule.

N-H···π Interaction: The amino group can also interact with the π-electron system of the aromatic ring of another molecule.

The strength of these hydrogen bonds is modulated by the electronic effects of the substituents. The electron-withdrawing fluorine atom decreases the basicity of the aniline nitrogen, making it a weaker hydrogen bond acceptor. Conversely, the butoxy group, being an electron-donating group, can increase the electron density on the ring and the amino group, although its steric bulk might hinder some intermolecular interactions. mdpi.com

| Interaction Type | Donor | Acceptor | Expected Strength & Characteristics |

|---|---|---|---|

| Intramolecular | Amino (-NH₂) | Fluorine (-F) | Weak; depends on conformational preference. Organic fluorine is a poor H-bond acceptor. nih.gov |

| Intramolecular | Amino (-NH₂) | Butoxy Oxygen (-O-) | Moderate; formation of a stable six-membered ring is possible. ck12.org |

| Intermolecular | Amino (-NH₂) | Nitrogen (Aniline) | Moderate; a common interaction in primary amines. |

| Intermolecular | Amino (-NH₂) | Butoxy Oxygen (-O-) | Moderate; competes with other intermolecular H-bonds. |

Solute-Solvent Interactions and Their Influence on Spectroscopic Signatures

The interaction between this compound (the solute) and surrounding solvent molecules significantly affects its spectroscopic properties. This phenomenon, known as solvatochromism, can be observed in UV-Vis, fluorescence, and NMR spectroscopy. The spectral shifts arise from the differential solvation of the ground and excited electronic states of the molecule. science.gov

UV-Visible Spectroscopy: The position of the maximum absorption wavelength (λ_max) of this compound is sensitive to the solvent's polarity. Polar solvents can stabilize the polar excited state more than the ground state, often leading to a red shift (bathochromic shift) in the λ_max. The ability of a solvent to act as a hydrogen bond donor or acceptor is also crucial. science.gov For instance, in protic solvents like ethanol (B145695) or water, specific hydrogen bonding interactions with the solute's amino group or oxygen atom can lead to significant spectral shifts compared to aprotic solvents like acetonitrile (B52724) or toluene (B28343). acs.orgresearchgate.net The electron-donating butoxy group is expected to influence the absorption maxima. core.ac.uk

Fluorescence Spectroscopy: The emission spectrum is also highly dependent on the solvent environment. An increase in solvent polarity can disrupt intramolecular hydrogen bonds that might be present in nonpolar solvents, altering the emission profile. acs.org The competition between the solvent and the molecule's internal groups for hydrogen bonding can change the energy gap between the excited and ground states, thus shifting the fluorescence peak and affecting the quantum yield. acs.org

NMR Spectroscopy: The chemical shifts of protons, particularly the -NH₂ protons, are very sensitive to the solvent. In hydrogen-bond-accepting solvents like DMSO, the -NH₂ signal will shift downfield compared to its position in a non-polar solvent like CDCl₃, due to the formation of strong intermolecular hydrogen bonds with the solvent. nih.gov This difference in chemical shift can be used to probe the strength of intramolecular hydrogen bonds. nih.gov

| Solvent Type | Dominant Interaction | Expected Spectroscopic Effect |

|---|---|---|

| Non-polar (e.g., Toluene) | van der Waals forces, Dipole-induced dipole | Baseline spectra, potential for observing effects of intramolecular H-bonding. acs.org |

| Polar Aprotic (e.g., Acetonitrile, DMSO) | Dipole-dipole interactions, H-bond accepting (DMSO) | Shift in UV-Vis λ_max due to stabilization of polar states. Downfield shift of NH₂ protons in NMR. nih.govscience.gov |

| Polar Protic (e.g., Ethanol, Water) | Hydrogen bonding (donor and acceptor) | Significant shifts in UV-Vis and fluorescence spectra due to strong, specific H-bonding with the solute. acs.orgresearchgate.net |

Impact of Solvent Environment on Chemical Reactivity and Selectivity

The solvent is not merely a medium but an active participant that can profoundly influence the rate, mechanism, and outcome of a chemical reaction involving this compound.

Influence on Reaction Rate: For reactions that proceed through a polar transition state, polar solvents can accelerate the reaction rate by stabilizing the transition state more than the reactants. For example, in nucleophilic aromatic substitution reactions where the aniline derivative acts as the nucleophile, a polar solvent can facilitate charge separation in the transition state. acs.org A study on the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with aniline showed that the reaction rate was higher in polar solvents like water and methanol (B129727) compared to less polar alcohols, which was attributed to better stabilization of the polar transition state. acs.org

Influence on Selectivity: The choice of solvent can dictate the selectivity of a reaction by altering the relative energies of competing reaction pathways. Protic solvents can selectively solvate and deactivate certain nucleophiles or basic sites through hydrogen bonding. In the aforementioned amination reaction, using an alcohol solvent like ethanol at high acid concentrations led to a competing solvolysis side-reaction, where the solvent itself acted as a nucleophile. acs.org This side reaction was not observed in other solvents, highlighting the solvent's role in determining product distribution.

Solvent as a Reactant: In some cases, the solvent can be directly involved in the reaction mechanism. For instance, acetonitrile, while often used as a relatively inert polar aprotic solvent, can participate in radical reactions to form cyanomethyl radicals (•CH₂CN), which can then add to substrates. mdpi.com

| Solvent | Key Properties | Impact on Reactivity and Selectivity (Example: Amination) |

|---|---|---|

| Water | High polarity, Protic (H-bond donor/acceptor) | Promotes high reaction rates for reactions with polar transition states. acs.org |

| Alcohols (Methanol, Ethanol) | Polar, Protic | Good for solvating polar transition states. Can act as a competing nucleophile (solvolysis), reducing selectivity. acs.org |

| Toluene | Non-polar, Aprotic | Slower reaction rates for polar reactions. Favors reactions proceeding through non-polar pathways. google.com |

| Acetonitrile | Polar, Aprotic | Can stabilize charged intermediates. May participate in radical reactions. mdpi.com |

Future Research Directions for 2 Butoxy 4 Fluoroaniline

Development of Novel and Sustainable Synthetic Routes

The industrial viability and accessibility of 2-Butoxy-4-fluoroaniline for research and development are contingent upon the availability of efficient and sustainable synthetic methodologies. Current synthetic approaches often rely on classical multi-step procedures which may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. Future research should prioritize the development of greener synthetic pathways.

Key areas for investigation include:

Catalytic C-O and C-N Bond Formation: Exploring novel catalytic systems for the introduction of the butoxy and amino groups. This could involve the use of earth-abundant metal catalysts or organocatalysts to replace traditional stoichiometric reagents, thereby reducing waste and improving atom economy. For instance, methodologies developed for the acid-catalyzed amination of chloro-heterocycles in sustainable solvents like water could be adapted. acs.org

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound. Flow chemistry offers enhanced safety, better process control, and potential for higher yields and purity compared to batch processing.

Biocatalysis: Investigating the use of enzymes for key synthetic steps. Enzymes operate under mild conditions and exhibit high selectivity, offering a green alternative to conventional chemical transformations.

Green Solvents: Shifting from traditional volatile organic compounds (VOCs) to more environmentally benign solvents such as water, supercritical fluids, or bio-based solvents. Research has demonstrated the feasibility of conducting amination reactions in water, which could significantly improve the sustainability profile of the synthesis. acs.org

A comparative overview of potential synthetic improvements is presented below.

| Synthetic Aspect | Traditional Method | Potential Sustainable Alternative | Key Benefits |

| Catalysis | Stoichiometric reagents, precious metal catalysts | Organocatalysis, earth-abundant metal catalysts rsc.org | Lower cost, reduced toxicity, improved reusability |

| Solvent | Chlorinated hydrocarbons, DMF | Water, ethanol (B145695), bio-solvents acs.org | Reduced environmental impact, improved safety |

| Process | Batch synthesis | Continuous flow synthesis | Enhanced safety, better control, higher throughput |

| Reagents | Use of protecting groups | Protecting-group-free synthesis | Fewer steps, reduced waste, higher efficiency |

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is governed by the interplay of its three key functional groups on the benzene (B151609) ring. While the amino group is known to participate in a wide range of reactions such as diazotization, acylation, and alkylation, the specific influence of the ortho-butoxy and para-fluoro substituents may lead to novel reactivity.

Future research should aim to:

Selective Functionalization: Develop methods for the selective functionalization of the aromatic ring. The electron-donating butoxy group and the weakly deactivating fluoro group, along with the activating amino group, create a unique electronic environment that could be exploited for regioselective C-H activation or electrophilic substitution reactions.

Orthogonal Reactivity: Explore conditions that allow for the selective reaction of one functional group in the presence of others. For example, developing protocols for modifying the butoxy group without affecting the aniline (B41778) moiety or vice versa.

Novel Cyclization Reactions: Investigate the use of this compound as a precursor in intramolecular cyclization reactions to form novel heterocyclic scaffolds. The strategic placement of the functional groups could facilitate the construction of complex polycyclic systems of potential interest in medicinal chemistry. nih.govresearchgate.net

Fluorine Chemistry: While the C-F bond is generally robust, its reactivity can be modulated. Research into late-stage fluorination or reactions involving the fluorine atom, such as nucleophilic aromatic substitution under specific conditions, could open new synthetic avenues.

Advancements in Computational Modeling for Predictive Chemistry

Computational chemistry provides powerful tools for predicting molecular properties and reactivity, thereby accelerating research and reducing experimental costs. Applying these methods to this compound can provide valuable insights and guide experimental work.

Future computational studies could focus on:

Property Prediction: Utilizing Density Functional Theory (DFT) and other quantum mechanical methods to accurately predict spectroscopic data (NMR, IR), molecular geometry, and electronic properties (e.g., electrostatic potential maps). PubChem already provides some predicted data, such as XlogP and collision cross-sections, which can be refined and expanded. uni.lu

Reactivity and Mechanistic Studies: Modeling reaction pathways to understand the mechanisms of known reactions and to predict the outcomes of new ones. This can help in optimizing reaction conditions and in identifying potential side products.

Structure-Activity Relationship (SAR) Modeling: Employing quantitative structure-activity relationship (QSAR) models to predict the biological activity of derivatives of this compound. This involves correlating structural features with activity data to design new molecules with enhanced potency or selectivity. ljmu.ac.uk

Molecular Docking: Using molecular docking simulations to predict how molecules derived from this scaffold might bind to biological targets like enzymes or receptors. This is a crucial step in rational drug design, as seen in studies with other fluoroaniline (B8554772) derivatives. researchgate.net

| Computational Method | Application for this compound | Potential Outcome |

| Density Functional Theory (DFT) | Calculation of electronic structure, spectra, and reactivity indices. | Accurate prediction of properties to guide synthesis and characterization. |

| Molecular Dynamics (MD) | Simulation of conformational flexibility and interactions with solvents or biomolecules. acs.org | Understanding of dynamic behavior and binding modes. |

| QSAR/Machine Learning | Building predictive models for biological activity or physicochemical properties. mit.edu | Rational design of new derivatives with optimized properties. |

| Molecular Docking | Predicting binding modes and affinities to protein targets. researchgate.net | Identification of potential therapeutic applications. |

Potential Applications as Scaffolds in Advanced Chemical Systems

The unique substitution pattern of this compound makes it an attractive scaffold for the synthesis of advanced chemical systems, particularly in the fields of medicinal chemistry and materials science. The term "scaffold" refers to a core chemical structure upon which a variety of substituents can be placed to create a library of related compounds.

Potential applications include:

Medicinal Chemistry: The fluoroaniline motif is present in numerous bioactive compounds. mdpi.comnih.gov The fluorine atom can enhance metabolic stability and binding affinity, while the butoxy group can improve lipophilicity and membrane permeability. This makes this compound a promising starting point for the development of new therapeutic agents, such as kinase inhibitors, G-protein coupled receptor (GPCR) modulators, or anticancer drugs. researchgate.netnih.govacs.org

Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides relies on the discovery of novel chemical scaffolds that exhibit high efficacy and appropriate environmental profiles. The structural features of this compound could be incorporated into new agrochemical candidates.

Functional Materials: Substituted anilines are precursors to a range of functional materials, including polymers, dyes, and liquid crystals. The specific electronic and steric properties imparted by the butoxy and fluoro groups could be harnessed to create materials with tailored optical, electronic, or self-assembly properties. researchgate.net

The strategic incorporation of this scaffold into larger molecules could lead to the discovery of compounds with novel functions and applications across various scientific disciplines.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Butoxy-4-fluoroaniline, and how can reaction parameters be systematically evaluated?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution (NAS) or Ullmann-type coupling. For example, substituting a hydroxyl or nitro group on the aromatic ring with a butoxy group under basic conditions (e.g., K₂CO₃ in DMF) at 80–120°C for 12–24 hours . Optimization includes varying solvents (DMF, DMSO), bases (K₂CO₃, Cs₂CO₃), and catalysts (CuI for Ullmann reactions). Reaction progress is monitored via TLC or HPLC, with yields quantified using GC-MS or NMR .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) to confirm aromatic proton environments and butoxy chain integration .

- FT-IR : Identify N-H stretches (~3400 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .

- Mass Spectrometry (EI/ESI) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 213.2) and fragmentation patterns .

- Elemental Analysis : Validate purity (>98%) and stoichiometry .

Q. How can the solubility and partition coefficient (logP) of this compound be experimentally determined?

- Methodological Answer :

- Solubility : Use the shake-flask method in solvents (water, ethanol, DCM) at 25°C, followed by HPLC-UV quantification .

- logP : Measure octanol-water partitioning via UV-Vis spectroscopy or chromatographic retention times .

Advanced Research Questions

Q. How does this compound participate in cross-coupling reactions, and what catalysts optimize its reactivity?

- Methodological Answer : The fluoro and amino groups enable Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

- Suzuki Coupling : Use Pd(PPh₃)₄ (2 mol%), aryl boronic acids, and K₂CO₃ in THF/H₂O (3:1) at 80°C .

- Buchwald-Hartwig Amination : Optimize with Pd₂(dba)₃/Xantphos and Cs₂CO₃ in toluene .

Monitor regioselectivity via LC-MS and compare with DFT-calculated transition states .

Q. What strategies ensure the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Analyze degradation products via HPLC-MS .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C) .

Q. How can in vitro biological activity assays be designed to evaluate this compound’s interaction with enzymatic targets?

- Methodological Answer :

- Enzyme Inhibition : Screen against tyrosine kinases or cytochrome P450 isoforms using fluorogenic substrates. Calculate IC₅₀ values via dose-response curves .

- Cellular Uptake : Use fluorescent derivatives (e.g., BODIPY-labeled analogs) and confocal microscopy to track intracellular localization .

Q. How do electronic effects of the butoxy and fluoro substituents influence regioselectivity in electrophilic substitution reactions?

- Methodological Answer :

- Nitration/Sulfonation : Compare reaction outcomes (meta vs. para products) using HNO₃/H₂SO₄ or SO₃ in H₂SO₄. Analyze regioselectivity via NOESY NMR or X-ray crystallography .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potentials and predict reactive sites .

Q. How should contradictory data on the compound’s reactivity or biological activity be resolved?

- Methodological Answer :

- Statistical Meta-Analysis : Aggregate data from multiple studies to identify outliers or trends. Use tools like R or Python for regression analysis .

- Reproducibility Testing : Replicate experiments under controlled conditions (e.g., standardized catalysts, solvent purity) .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.